
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide, also known as CDDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CDDP has been studied for its potential to be used as a therapeutic agent in various medical fields, including cancer research and neuroscience.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has also been shown to activate the p53 pathway, a tumor suppressor pathway that regulates cell growth and division.
Biochemical and Physiological Effects:
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has also been shown to modulate the activity of ion channels, which play a critical role in neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide. One area of interest is the development of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide and to identify any potential side effects or limitations of its use. Finally, there is potential for the development of new 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide analogs with improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide involves the reaction of 2-cyano-5-phenylpentadienal with dimethylamine in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has been studied extensively for its potential use in cancer research. Studies have shown that 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
(2E,4Z)-2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)18/h3-9H,1-2H3,(H2,16,18)/b12-8+,13-9- |
Clave InChI |
SQVPRZPJMZLJCJ-UQXQTEIVSA-N |
SMILES isomérico |
CN(C)/C(=C\C=C(/C#N)\C(=O)N)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1 |
SMILES canónico |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)
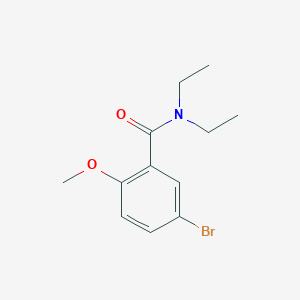
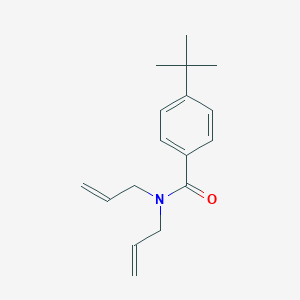
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)

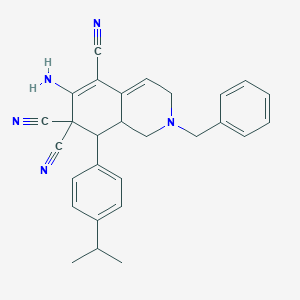
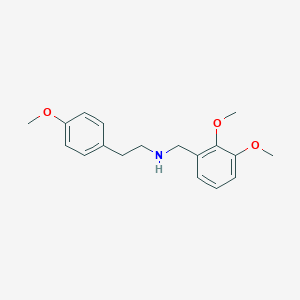
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)
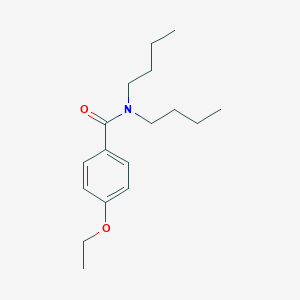

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)